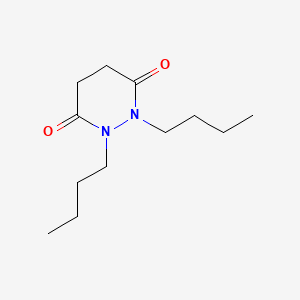
1,2-Dibutyltetrahydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutyltetrahydropyridazine-3,6-dione is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is part of the pyridazine family and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibutyltetrahydropyridazine-3,6-dione can be synthesized through the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is typically catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P. The reaction conditions involve a temperature of 95°C and a reaction time of 2-4 hours . Another method involves the condensation of 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs solid ion-exchange resins as catalysts due to their high selectivity, ease of separation from reaction products, and reusability. The use of these catalysts also prevents corrosion of industrial equipment .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibutyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with electrophiles to form substituted pyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sulfuric acid, and ion-exchange resins. The reactions typically occur under mild to moderate temperatures and in aqueous or alcoholic media .
Major Products
The major products formed from these reactions include various substituted pyridazines and dihydropyridazine derivatives, which have applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1,2-Dibutyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dibutyltetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound forms adsorption complexes with fixed polymer-bound sulfonate ions and counterions of the cation exchanger. This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2-Dibutyltetrahydropyridazine-3,6-dione include:
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth stimulator.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the synthesis of coordination polymers and as an electron-deficient diene in Diels-Alder reactions.
3,6-Dithienyl-1,2,4,5-tetrazine: Applied in the creation of photo- and electroactive materials.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with ion-exchange resins makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
96396-16-6 |
|---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,2-dibutyldiazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-9-13-11(15)7-8-12(16)14(13)10-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
HRHLLCJJMPUHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CCC(=O)N1CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


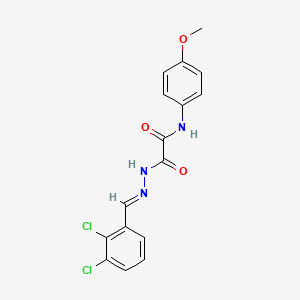

![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)


![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)
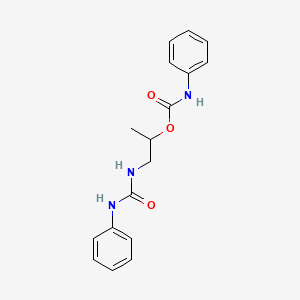
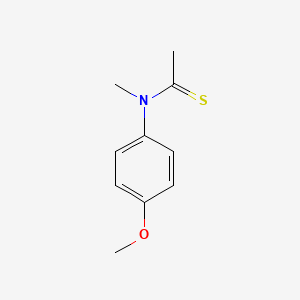

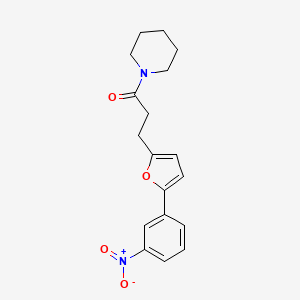
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

